6-amino-4-(2,3-dimethoxyphenyl)-3-methyl-1-phenyl-4H-pyrano[2,3-c]pyrazole-5-carbonitrile
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Overview
Description
6-amino-4-(2,3-dimethoxyphenyl)-3-methyl-1-phenyl-4H-pyrano[2,3-c]pyrazole-5-carbonitrile is a ring assembly and a pyranopyrazole.
Scientific Research Applications
Heterocyclic Synthesis and Biological Activities
6-Amino-3-methyl-1,4-diphenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile, a closely related compound, is explored for its role in synthesizing various pyrano[2,3-c]pyrazole derivatives. These derivatives have demonstrated antimicrobial activity, highlighting their potential in medicinal chemistry (Fadda, Abdel-Rahman, Hamed, & Khalil, 2012). Similarly, another study explored its utility as a precursor for creating pyrazolo[4′,3′:5,6]pyrano[2,3‐d]pyrimidine derivatives, evaluating their antiviral properties against Herpes Simplex Virus (Shamroukh, Zaki, Morsy, Abdel‐Motti, & Abdel-Megeid, 2007).
Synthetic Organic Chemistry
The utility of 6-amino-1,4dihydropyrano[2,3-c]-pyrazole-5-carbonitriles in synthetic organic chemistry is notable. These compounds serve as building blocks for developing biologically important heterocyclic compounds, showcasing their versatility in chemical synthesis (Patel, 2017).
Corrosion Inhibition
Pyranopyrazole derivatives, including 6-amino-4-(4-methoxyphenyl)-3-methyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile, have been synthesized and investigated as inhibitors for mild steel corrosion. These studies demonstrate their efficacy in protecting against corrosion in acidic environments, highlighting their potential in industrial applications (Yadav, Gope, Kumari, & Yadav, 2016).
Green Chemistry and Eco-Friendly Synthesis
The synthesis of 6-amino-2H,4H-pyrano[2,3-с]pyrazole-5-carbonitriles has been achieved using environmentally friendly methods. These methods avoid toxic catalysts and solvents, aligning with the principles of green chemistry (Bhosle, Khillare, Dhumal, & Mane, 2016).
Antimicrobial, Antioxidant, and Antiproliferative Activities
Recent studies have synthesized new derivatives containing the pyrano[2,3-c]pyrazole moiety, demonstrating potent antibacterial, antifungal, antioxidative, and cytotoxic effects against various cancer cells. This indicates the potential of these compounds in therapeutic applications (Ali et al., 2021).
Green Corrosion Inhibitors
Spiro[indoline-3,4′-pyrano[2,3-c]pyrazole] derivatives have been synthesized as green corrosion inhibitors for mild steel. Their effectiveness, confirmed through experimental and theoretical techniques, underscores their potential in corrosion protection (Gupta et al., 2018).
Properties
CAS No. |
331862-15-8 |
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Molecular Formula |
C22H20N4O3 |
Molecular Weight |
388.4g/mol |
IUPAC Name |
6-amino-4-(2,3-dimethoxyphenyl)-3-methyl-1-phenyl-4H-pyrano[2,3-c]pyrazole-5-carbonitrile |
InChI |
InChI=1S/C22H20N4O3/c1-13-18-19(15-10-7-11-17(27-2)20(15)28-3)16(12-23)21(24)29-22(18)26(25-13)14-8-5-4-6-9-14/h4-11,19H,24H2,1-3H3 |
InChI Key |
NMWKXTVRWVZUGE-UHFFFAOYSA-N |
SMILES |
CC1=NN(C2=C1C(C(=C(O2)N)C#N)C3=C(C(=CC=C3)OC)OC)C4=CC=CC=C4 |
Canonical SMILES |
CC1=NN(C2=C1C(C(=C(O2)N)C#N)C3=C(C(=CC=C3)OC)OC)C4=CC=CC=C4 |
Origin of Product |
United States |
Retrosynthesis Analysis
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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